molecular formula C19H18Cl2N2O7 B566273 rac-Parconazole Oxalate CAS No. 68685-55-2

rac-Parconazole Oxalate

Cat. No.: B566273
CAS No.: 68685-55-2
M. Wt: 457.26
InChI Key: DXZGUCRSVDUGAU-RVXRQPKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

rac-Parconazole Oxalate is synthesized in the laboratory through a series of chemical reactions. The synthetic route typically involves the reaction of 2,4-dichlorophenyl with other chemical reagents under controlled conditions to form the desired product . The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized facilities equipped to handle complex chemical synthesis. The process involves scaling up the laboratory methods to industrial levels, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

rac-Parconazole Oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of rac-Parconazole Oxalate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various biochemical processes, potentially through binding to specific enzymes or receptors . Further research is needed to fully understand its molecular targets and pathways involved.

Comparison with Similar Compounds

rac-Parconazole Oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Fluconazole: Another antifungal agent with a different chemical structure.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Ketoconazole: Used in various antifungal treatments but differs in its molecular composition.

These compounds share some similarities in their antifungal properties but differ in their chemical structures and specific applications.

Biological Activity

rac-Parconazole Oxalate, a compound with the molecular formula C19H18Cl2N2O7C_{19}H_{18}Cl_{2}N_{2}O_{7} and a molecular weight of 457.26 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity : Research indicates that this compound may inhibit the growth of certain pathogens by disrupting their cellular processes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially reducing tissue damage in chronic inflammatory conditions.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The results indicated an IC50 value in the micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.1

These findings highlight the need for further investigation into the compound's mechanisms of action at the molecular level.

2. Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa18

These results suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.

3. Inflammatory Response Modulation

Research involving animal models has indicated that this compound can reduce markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A significant decrease in these markers was observed following treatment with the compound.

Discussion

The multifaceted biological activities of this compound make it a candidate for further research in pharmacological applications. Its potential as an antimicrobial and anticancer agent warrants comprehensive studies to elucidate its mechanisms and therapeutic efficacy.

Properties

IUPAC Name

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3.C2H2O4/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;3-1(4)2(5)6/h1,3-6,8,12,14H,7,9-11H2;(H,3,4)(H,5,6)/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZGUCRSVDUGAU-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@H]1CO[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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